7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C₁₁H₁₄ClN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the chlorination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. One common method is the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .
Scientific Research Applications
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom at the 7th position.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the two methyl groups at the 4th position.
7-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline: Has only one methyl group at the 4th position
Uniqueness
The presence of both the chlorine atom and the two methyl groups in 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical and biological properties, making it distinct from its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
7-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWBFYGJOPKZHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745168 |
Source
|
Record name | 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267981-28-1 |
Source
|
Record name | 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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